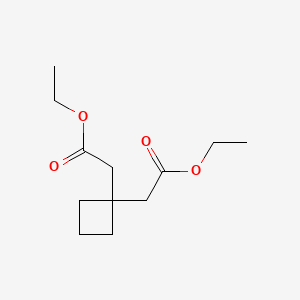

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate

説明

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate is a chemical compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is characterized by the presence of a cyclobutane ring substituted with two diethyl acetate groups. This compound is primarily used in research and development settings, particularly in the field of organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid groups are converted to ester groups .

Industrial Production Methods

While specific industrial production methods for Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization would be common in industrial settings .

化学反応の分析

Types of Reactions

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Cyclobutane-1,1-dicarboxylic acid.

Reduction: Cyclobutane-1,1-dimethanol.

Substitution: Cyclobutane derivatives with substituted ester groups.

科学的研究の応用

Synthetic Chemistry

1.1. Synthesis of Complex Molecules

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate serves as a versatile building block in organic synthesis. Its cyclobutane ring provides a unique platform for further functionalization. For example, it has been used in the synthesis of cyclobutane-containing amino acid derivatives through H-bond controlled reactions, facilitating anti-aza-Michael additions that yield diastereoselective products .

1.2. Mechanistic Studies

Research has demonstrated that the compound exhibits significant kinetic barriers in reactions involving cyclobutadiene intermediates due to steric strain and anti-aromaticity. This makes it an ideal candidate for studying reaction mechanisms and developing new synthetic pathways . The compound's reactivity profile has been characterized using computational methods, revealing insights into its potential as a substrate for nucleophilic substitutions .

Biological Activities

2.1. Antimicrobial Properties

There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial activity. Compounds derived from this structure have been tested against various bacterial strains, showing promising results in inhibiting growth . This highlights its potential application in medicinal chemistry for developing new antibacterial agents.

2.2. Drug Development

The structural features of this compound allow for modifications that can enhance biological activity or selectivity towards specific targets. This adaptability makes it a valuable scaffold in drug design processes aimed at addressing resistant bacterial strains or developing novel therapeutic agents .

Material Science Applications

3.1. Polymer Chemistry

this compound has been explored in polymer chemistry as a monomer for synthesizing new polymeric materials with tailored properties. Its incorporation into polymer matrices can impart unique mechanical and thermal characteristics due to the rigidity of the cyclobutane ring .

3.2. Functional Materials

The compound's ability to undergo various chemical transformations makes it suitable for creating functional materials with specific properties such as enhanced thermal stability or improved mechanical strength . Research is ongoing to explore its potential in coatings and composite materials.

Case Studies

作用機序

The mechanism of action of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

類似化合物との比較

Similar Compounds

Diethyl cyclobutane-1,1-dicarboxylate: Similar structure but lacks the diacetate groups.

Cyclobutane-1,1-dicarboxylic acid: The parent compound without esterification.

Cyclobutane-1,1-dimethanol: A reduced form of the compound.

Uniqueness

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

生物活性

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclobutane ring connected to two acetate groups. The synthesis typically involves the reaction of cyclobutane derivatives with acetic anhydride or ethyl acetate under specific conditions. The general reaction scheme can be represented as follows:

This process can yield varying purity levels depending on the reaction conditions and purification methods employed.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications. Key areas of investigation include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds with similar structures possess notable efficacy against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated that this compound can effectively reduce oxidative stress markers .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- Interaction with Enzymes : The compound is believed to interact with specific enzymes and proteins through hydrogen bonding and hydrophobic interactions facilitated by its cyclobutane structure. This interaction may alter enzyme activity and influence metabolic pathways .

- Cell Membrane Penetration : Its lipophilic nature allows for efficient penetration through cell membranes, enhancing its bioavailability and therapeutic potential .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Antimicrobial Screening : A study conducted on various synthesized derivatives showed that this compound exhibited moderate to high antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 50 to 100 µg/mL .

- Antioxidant Efficacy : In a controlled experiment assessing antioxidant capacity using DPPH radical scavenging assays, this compound demonstrated an IC50 value of approximately 75 µg/mL, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | - |

| Antimicrobial | Escherichia coli | 100 | - |

| Antioxidant | DPPH Radical Scavenging | - | 75 |

特性

IUPAC Name |

ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-10(13)8-12(6-5-7-12)9-11(14)16-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAAFUHPVJVWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501523 | |

| Record name | Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51008-00-5 | |

| Record name | Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。